molecular formula C9H9BrO3 B1375563 2-Bromo-5-ethoxybenzoic acid CAS No. 120890-75-7

2-Bromo-5-ethoxybenzoic acid

Cat. No. B1375563
CAS RN: 120890-75-7
M. Wt: 245.07 g/mol
InChI Key: XBUYOTVVBBQADZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “2-Bromo-5-methoxybenzoic acid” involves dissolving m-methoxybenzoic acid in a halogenated hydrocarbon solvent, and carrying out bromination reaction with a bromination reagent under the action of a bromination initiator, a cocatalyst, and sulfuric acid .


Molecular Structure Analysis

The molecular formula of “2-Bromo-5-methoxybenzoic acid” is C8H7BrO3. It has an average mass of 231.043 Da and a monoisotopic mass of 229.957855 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-5-methoxybenzoic acid” include a density of 1.6±0.1 g/cm3, a boiling point of 337.8±27.0 °C at 760 mmHg, and a melting point of 157-159 °C (lit.) .

Scientific Research Applications

Synthesis and Chemical Reactions

2-Bromo-5-ethoxybenzoic acid serves as a versatile intermediate in the synthesis of complex organic molecules. For instance, it has been utilized in the preparation of biaryl carboxylic acids, which are important for the functionalization of indole C-H bonds. This process involves the use of 2-arylbenzoic acids as proton shuttles in the direct arylation of indoles, highlighting the compound's role in facilitating selective chemical transformations (Jing-Jing Pi et al., 2018). Furthermore, the compound has been implicated in the synthesis of [1,2,3]Triazolo[1,5-a]quinoline derivatives, showcasing its utility in constructing nitrogen-containing heterocycles, which are prevalent in many pharmaceutical agents (N. Pokhodylo & M. Obushak, 2019).

Material Science and Engineering

In the field of material science, 2-Bromo-5-ethoxybenzoic acid is used as a building block for the development of advanced materials. A study demonstrated its role in the synthesis of zinc phthalocyanine derivatives, which are notable for their high singlet oxygen quantum yield. These compounds are significant in photodynamic therapy applications, underscoring the material's potential in medical treatments and diagnostics (M. Pişkin et al., 2020).

Antioxidant Properties

Research on marine red algae Rhodomela confervoides has led to the isolation of bromophenol derivatives, which include compounds structurally related to 2-Bromo-5-ethoxybenzoic acid. These derivatives have demonstrated potent radical scavenging activity, indicative of their potential as natural antioxidants in food and pharmaceutical industries (Ke-kai Li et al., 2012). Such findings suggest the broader implications of 2-Bromo-5-ethoxybenzoic acid and its derivatives in enhancing oxidative stability and extending the shelf life of products.

Safety And Hazards

“2-Bromo-5-methoxybenzoic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-bromo-5-ethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-2-13-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUYOTVVBBQADZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301309498
Record name 2-Bromo-5-ethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301309498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-ethoxybenzoic acid

CAS RN

120890-75-7
Record name 2-Bromo-5-ethoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120890-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-ethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301309498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-bromo-5-ethoxy
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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